molecular formula C17H11N3O7 B11060538 2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid

2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid

Cat. No.: B11060538
M. Wt: 369.28 g/mol
InChI Key: XHNFNUMONNFFCJ-FNORWQNLSA-N
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Description

2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyrimidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactionsThe final step involves the coupling of the furan ring with the benzoic acid moiety under specific reaction conditions, such as controlled temperature and pH levels .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group and pyrimidine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Deoxy-1-[(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino]-D-ribitol
  • Ethyl 2,6-dioxo-5-nitro-1,2,3,6-tetrahydropyrimidine-4-carboxylate
  • Orotic acid

Comparison: Compared to these similar compounds, 2-{5-[(E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)-1-ETHENYL]-2-FURYL}BENZOIC ACID is unique due to its combination of a nitro group, pyrimidine ring, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H11N3O7

Molecular Weight

369.28 g/mol

IUPAC Name

2-[5-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H11N3O7/c21-15-14(20(25)26)12(18-17(24)19-15)7-5-9-6-8-13(27-9)10-3-1-2-4-11(10)16(22)23/h1-8H,(H,22,23)(H2,18,19,21,24)/b7-5+

InChI Key

XHNFNUMONNFFCJ-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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